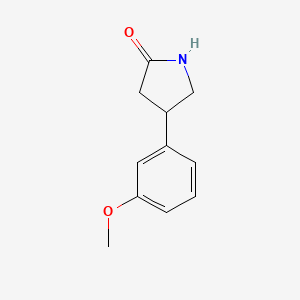

4-(3-Methoxyphenyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methoxyphenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-10-4-2-3-8(5-10)9-6-11(13)12-7-9/h2-5,9H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXYBKTGQFCNOBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CC(=O)NC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40496983 | |

| Record name | 4-(3-Methoxyphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38175-34-7 | |

| Record name | 4-(3-Methoxyphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-methoxyphenyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 3 Methoxyphenyl Pyrrolidin 2 One and Derivatives

Retrosynthetic Analysis of the 4-(3-Methoxyphenyl)pyrrolidin-2-one Core

A retrosynthetic analysis of the this compound structure reveals several potential bond disconnections that lead to logical starting materials. The core pyrrolidin-2-one ring, a γ-lactam, can be disconnected in several ways, each suggesting a different synthetic approach.

A primary disconnection is at the amide bond (N1-C2), which points to a γ-amino acid or its ester equivalent as a direct precursor. This pathway involves the cyclization of a compound like 4-amino-3-(3-methoxyphenyl)butanoic acid. This γ-amino acid can be further deconstructed through various C-C bond disconnections.

Another powerful disconnection strategy involves breaking the C4-C5 and N1-C2 bonds. This suggests a conjugate addition of a nitrogen-containing nucleophile to a suitable Michael acceptor. For instance, a precursor could be an α,β-unsaturated ester, such as methyl 3-(3-methoxyphenyl)acrylate, which could react with a nitrogen source that ultimately forms the lactam ring.

A third approach involves disconnecting the C3-C4 and N1-C2 bonds. This leads back to precursors suitable for a tandem reaction, such as a Michael addition followed by an intramolecular cyclization. For example, the reaction between a malonate derivative and a nitroalkene derived from 3-methoxybenzaldehyde (B106831) could generate a key intermediate that cyclizes to form the desired pyrrolidinone ring.

Finally, a [3+2] cycloaddition strategy can be envisioned. Disconnecting the C2-C3 and C5-N1 bonds suggests the reaction of a three-atom component, like a donor-acceptor cyclopropane (B1198618), with a two-atom component, such as an isocyanate.

Classical and Modern Approaches to Pyrrolidin-2-one Ring Synthesis

The construction of the pyrrolidin-2-one ring is a well-established area of organic synthesis, with numerous classical and modern methods available. These strategies often involve the formation of key C-C and C-N bonds to build the five-membered lactam core.

Michael Addition-Initiated Cyclization Strategies

Michael addition reactions are a cornerstone for the synthesis of 4-substituted pyrrolidin-2-ones. This strategy typically involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization.

A common approach utilizes the reaction of nitromethane (B149229) with an unsaturated ester. For example, the base-catalyzed Michael addition of nitromethane to an ethyl cinnamate (B1238496) derivative generates a γ-nitro ester. Subsequent reduction of the nitro group to an amine, often using catalytic hydrogenation (e.g., with Raney nickel or Pd/C), triggers a spontaneous intramolecular cyclization to afford the corresponding 4-arylpyrrolidin-2-one. This method is highly effective for a range of substituted cinnamates, providing a straightforward route to various 4-arylpyrrolidin-2-ones.

Another variation involves the use of malonic esters as the Michael donor. The addition of diethyl malonate to a nitroalkene, such as (E)-(2-nitrovinyl)benzene, in the presence of a base like sodium ethoxide, yields a Michael adduct. This adduct can then undergo a series of transformations, including reduction of the nitro group and subsequent decarboxylation and cyclization, to form the pyrrolidin-2-one ring.

Organocatalysis has also been employed in Michael addition-initiated cyclizations. Chiral organocatalysts can facilitate the enantioselective addition of nucleophiles, leading to the formation of chiral pyrrolidin-2-ones. These reactions often proceed with high levels of stereocontrol, making them valuable for the synthesis of optically active pharmaceutical intermediates.

Nitro-Mannich Reaction-Based Pyrrolidinone Formation

The Nitro-Mannich reaction, or aza-Henry reaction, provides an efficient pathway to γ-nitroamines, which are key precursors for the synthesis of 4-substituted pyrrolidin-2-ones. This reaction involves the addition of a nitroalkane to an imine.

In a typical sequence, a substituted benzaldehyde, such as 3-methoxybenzaldehyde, is condensed with an amine to form an imine in situ. This imine then reacts with a nitronate, generated from a nitroalkane and a base, to produce a γ-nitroamine. The subsequent reduction of the nitro group to an amine, followed by intramolecular cyclization, yields the desired 4-arylpyrrolidin-2-one.

The stereochemical outcome of the Nitro-Mannich reaction can often be controlled through the use of chiral catalysts or auxiliaries. Organocatalysts, in particular, have been shown to be effective in promoting enantioselective and diastereoselective variants of this reaction, providing access to chiral pyrrolidin-2-ones with high optical purity. The versatility of this method allows for the introduction of a wide range of substituents at various positions of the pyrrolidinone ring by simply changing the aldehyde, amine, and nitroalkane components.

Donor–Acceptor Cyclopropane Methodologies

Donor-acceptor (D-A) cyclopropanes are highly versatile three-carbon building blocks in organic synthesis. Their reaction with various nucleophiles and dipolarophiles allows for the rapid construction of five-membered rings, including pyrrolidin-2-ones.

The synthesis of pyrrolidin-2-ones using D-A cyclopropanes often involves a formal [3+2] cycloaddition reaction with an isocyanate. In this process, the D-A cyclopropane, typically substituted with an ester group (the donor) and another electron-withdrawing group (the acceptor), is activated by a Lewis acid. This activation facilitates the cleavage of the cyclopropane ring and subsequent reaction with the isocyanate. The resulting intermediate then undergoes an intramolecular cyclization to form the pyrrolidin-2-one ring.

This methodology offers a high degree of stereocontrol, as the stereochemistry of the D-A cyclopropane can be transferred to the final product. Furthermore, the use of chiral Lewis acids can enable enantioselective transformations, leading to the formation of optically active pyrrolidin-2-ones. The reaction is generally high-yielding and tolerates a wide range of functional groups on both the cyclopropane and the isocyanate, making it a powerful tool for the synthesis of diverse libraries of pyrrolidin-2-one derivatives.

Intramolecular Cyclization Pathways to Pyrrolidin-2-ones

Intramolecular cyclization reactions are among the most direct and widely used methods for the synthesis of pyrrolidin-2-ones. These reactions typically involve the formation of the amide bond of the lactam ring from a linear precursor that already contains the necessary carbon skeleton.

One of the most common approaches is the reductive cyclization of γ-nitrocarbonyl compounds. For instance, a γ-nitro ester, which can be prepared through various methods such as the Michael addition of a nitroalkane to an α,β-unsaturated ester, can be subjected to reducing conditions. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel simultaneously reduces the nitro group to an amine and can also reduce the ester to an alcohol, which then cyclizes to form the lactam. Alternatively, selective reduction of the nitro group followed by acid- or base-catalyzed cyclization of the resulting γ-amino ester also affords the desired pyrrolidin-2-one.

Another important pathway is the cyclization of γ-amino acids. These precursors can be synthesized through various routes, including the Hofmann or Curtius rearrangement of substituted glutaric acid derivatives. Once the γ-amino acid is obtained, it can be cyclized to the corresponding lactam, often by heating or through the use of coupling agents that facilitate amide bond formation.

More recent methods have focused on the development of catalytic intramolecular C-H amination reactions. These reactions can form the pyrrolidin-2-one ring from a linear amide precursor by creating a C-N bond at an unactivated C-H bond. These methods, often catalyzed by transition metals like rhodium or copper, can provide a highly efficient and atom-economical route to pyrrolidin-2-ones. organic-chemistry.org

Stereoselective and Asymmetric Synthesis of this compound

The development of stereoselective and asymmetric methods for the synthesis of this compound is of paramount importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. A variety of strategies have been developed to control the absolute and relative stereochemistry of the pyrrolidin-2-one ring.

One successful approach involves the use of chiral auxiliaries. A chiral auxiliary can be attached to one of the starting materials, directing the stereochemical course of a key bond-forming reaction. For example, a chiral amine can be used to form a chiral imine, which then undergoes a diastereoselective Mannich-type reaction. Subsequent removal of the chiral auxiliary affords the enantiomerically enriched pyrrolidin-2-one precursor.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of pyrrolidin-2-ones. Chiral organocatalysts, such as proline and its derivatives, can catalyze a wide range of reactions, including Michael additions and Mannich reactions, with high levels of enantioselectivity. For instance, the organocatalytic Michael addition of a malonate to a nitroalkene, followed by cyclization, can provide access to chiral 4-arylpyrrolidin-2-ones with excellent enantiomeric excess.

The table below summarizes selected asymmetric methods for the synthesis of 4-substituted pyrrolidin-2-ones, highlighting the catalyst, key reaction, and stereochemical outcome.

| Catalyst/Auxiliary | Key Reaction | Substrates | Yield (%) | Enantiomeric Excess (%) | Diastereomeric Ratio |

| Chiral Thiourea | Michael Addition | Malonate and Nitroalkene | 85-95 | 90-99 | >20:1 |

| (S)-Proline | Mannich Reaction | Aldehyde, Aniline, Ketone | 70-88 | 85-97 | 10:1 to >20:1 |

| Chiral Phosphoric Acid | Aza-Friedel-Crafts | Pyrrole and Imines | 80-96 | 92-99 | N/A |

| Rhodium-Diene Complex | Conjugate Addition | Arylboronic Acid and Unsaturated Lactam | 75-92 | 95-99 | N/A |

Enzyme-catalyzed reactions also offer a highly selective route to chiral pyrrolidin-2-ones. For example, transaminases can be used for the asymmetric synthesis of chiral amines from ketones, which can then be converted into enantiomerically pure pyrrolidin-2-ones. acs.org Lipases can also be employed for the kinetic resolution of racemic pyrrolidin-2-one derivatives or their precursors.

Furthermore, transition metal-catalyzed asymmetric hydrogenation of unsaturated precursors has proven to be a highly effective strategy. For example, the asymmetric hydrogenation of a tetrasubstituted α,β-unsaturated lactam using a chiral iridium or rhodium catalyst can produce the corresponding saturated pyrrolidin-2-one with high enantioselectivity. These methods provide a reliable and scalable approach to the synthesis of optically active this compound and related compounds.

Chiral Auxiliaries and Catalytic Asymmetric Induction

To obtain enantiomerically enriched 4-aryl-γ-lactams like this compound, the use of chiral auxiliaries is a well-established and powerful strategy. wikipedia.orglibretexts.org Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary can be removed.

One of the most common classes of chiral auxiliaries used in the synthesis of substituted lactams are the Evans-type oxazolidinones. nih.gov For instance, a γ-lactam scaffold possessing an Evans' chiral auxiliary can be alkylated with different electrophiles to yield α-substituted γ-lactams with a good degree of diastereoselectivity. nih.gov The chiral auxiliary is typically attached to the pyrrolidinone nitrogen, and its steric bulk directs the approach of incoming reagents to the opposite face of the molecule, thereby controlling the stereochemistry of the newly formed stereocenter.

Catalytic asymmetric induction offers an alternative and often more atom-economical approach. This method utilizes a chiral catalyst to influence the stereochemical course of the reaction. For the synthesis of chiral pyrrolidines, catalytic asymmetric 1,3-dipolar cycloaddition reactions of azomethine ylides are a prominent strategy. These reactions can construct the pyrrolidine (B122466) ring with high stereocontrol, often generating multiple stereocenters in a single step.

| Chiral Auxiliary/Catalyst | Reaction Type | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference |

| Evans' (S)-4-phenyl-2-oxazolidinone | Alkylation of γ-lactam | Good d.r. | nih.gov |

| Chiral BINOL-derived phosphoric acid | Catalytic [3+2] cycloaddition | High e.e. | |

| Chiral Bisphosphine Ligands (e.g., (R,R)-Ph-BPE) | Copper-catalyzed hydroamination | Up to 99.5:0.5 e.r. | researchgate.net |

Diastereoselective Synthesis Approaches

Diastereoselective synthesis aims to produce a specific diastereomer of a product from a starting material that already contains a chiral center. In the context of this compound, this can be achieved through various methods, including substrate-controlled reactions where the existing stereochemistry of a reactant dictates the stereochemical outcome of the reaction.

One common diastereoselective approach involves the reduction of a prochiral precursor, such as a 4-aryl-pyrrol-2-one. The choice of reducing agent and reaction conditions can significantly influence the diastereoselectivity of the reduction of the double bond to form the desired 4-aryl-pyrrolidin-2-one.

Furthermore, multicomponent reactions (MCRs) have emerged as a powerful tool for the diastereoselective synthesis of highly substituted pyrrolidines. nih.govfigshare.com These reactions, where three or more reactants combine in a single operation, can efficiently construct complex molecules with multiple stereocenters in a highly controlled manner. nih.govfigshare.com For example, a TiCl₄-catalyzed multicomponent coupling reaction can provide functionalized pyrrolidines with multiple stereocenters with high diastereoselectivity. nih.gov

| Reaction Type | Key Reagents/Catalyst | Diastereoselectivity | Reference |

| Multicomponent Reaction | TiCl₄ | High | nih.gov |

| 1,3-Dipolar Cycloaddition | Silver salts | Good | researchgate.net |

| Reduction of 4-aryl-pyrrol-2-one | Various reducing agents | Variable |

Introduction of the 3-Methoxyphenyl (B12655295) Moiety

A critical step in the synthesis of this compound is the introduction of the 3-methoxyphenyl group at the C4 position of the pyrrolidinone ring. This is typically achieved through modern cross-coupling reactions or other arylation methods.

Arylation Reactions at the Pyrrolidinone Scaffold

Direct C-H arylation of the pyrrolidinone scaffold represents a highly efficient and atom-economical method for introducing the 3-methoxyphenyl group. This approach avoids the pre-functionalization of the pyrrolidinone ring, which is often required in traditional cross-coupling reactions. Palladium-catalyzed C(sp³)–H activation has been successfully employed for the α-arylation of N-Boc-pyrrolidine, providing a convergent route to 2-aryl-N-Boc-pyrrolidines. While this example pertains to the C2 position, similar strategies can be envisioned for the C4 position.

Coupling Strategies for Aryl Substitution (e.g., Suzuki Coupling)

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, and it is particularly well-suited for the synthesis of 4-arylpyrrolidin-2-ones. libretexts.orgrsc.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with a halide or triflate. libretexts.org

In the context of synthesizing this compound, a common strategy would involve the Suzuki-Miyaura coupling of a 4-halo-pyrrolidin-2-one (e.g., 4-bromo- or 4-iodo-pyrrolidin-2-one) with 3-methoxyphenylboronic acid. The reaction is typically carried out in the presence of a palladium catalyst, a base, and a suitable solvent. The choice of catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and selectivity.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Typical Conditions | Reference |

| 4-Halo-pyrrolidin-2-one | 3-Methoxyphenylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Anhydrous solvent, inert atmosphere | beilstein-journals.org |

| Pyrrolidinone | Aryl halide (via C-H activation) | Pd(OAc)₂ / Ligand | Oxidant, high temperature |

A patent describes the synthesis of 4-phenyl-2-pyrrolidone (B42324) where an intermediate, 3-methoxycarbonyl-4-phenyl-2-pyrrolidone, is obtained through catalytic hydrogenation. google.com This suggests that a similar precursor bearing the 3-methoxyphenyl group could be synthesized and then decarboxylated to yield the target compound. google.com

Green Chemistry Considerations in Synthetic Route Development

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. mdpi.com These principles aim to reduce or eliminate the use and generation of hazardous substances. mdpi.com For the synthesis of this compound, several green chemistry considerations can be applied.

The use of environmentally benign solvents, such as water or ethanol, is a key aspect of green chemistry. A study has demonstrated a green and eco-efficient synthesis of highly substituted pyrrolidine-2-one derivatives using β-cyclodextrin as a water-soluble, supramolecular catalyst in a water-ethanol solvent medium. nih.gov This metal-free, one-pot, three-component synthesis highlights a sustainable approach to constructing the pyrrolidinone core. nih.gov

Microwave-assisted synthesis is another green technology that can significantly reduce reaction times and energy consumption. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds and could be a valuable tool for the preparation of this compound.

Furthermore, the development of catalytic reactions, especially those that are highly efficient and selective, aligns with the principles of green chemistry by reducing waste and improving atom economy. Biocatalysis, using enzymes to perform chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical methods. orgsyn.org Engineered enzymes have been used for the construction of chiral pyrrolidines via intramolecular C(sp³)–H amination. orgsyn.org

| Green Chemistry Approach | Key Features | Potential Application | Reference |

| Use of Green Solvents | Water, Ethanol | Reduces use of volatile organic compounds | nih.gov |

| Supramolecular Catalysis | β-Cyclodextrin in water-ethanol | Metal-free, mild conditions | nih.gov |

| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption | Efficient synthesis of heterocyclic compounds | nih.gov |

| Biocatalysis | High selectivity, mild conditions, renewable catalysts | Enantioselective synthesis of chiral pyrrolidines | orgsyn.org |

By integrating these green chemistry principles into the synthetic design, the production of this compound can be made more sustainable and environmentally responsible.

Chemical Transformations and Derivatization Strategies of 4 3 Methoxyphenyl Pyrrolidin 2 One

Functionalization of the Pyrrolidin-2-one Ring System

The pyrrolidin-2-one ring offers several sites for chemical modification, including the nitrogen atom and the carbon atoms adjacent to the carbonyl group or nitrogen. These modifications are key to altering the compound's polarity, steric profile, and hydrogen bonding capabilities.

The primary sites for functionalization on the pyrrolidin-2-one ring are:

N-1 Position: The secondary amide proton can be removed by a base, and the resulting anion can be subjected to alkylation or acylation to introduce a variety of substituents. This is a common strategy to block the hydrogen-bond donating capability of the amide and to introduce groups that can interact with specific regions of a biological target.

C-3 Position: This position, being alpha to the carbonyl group, can be deprotonated under appropriate conditions to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of alkyl, acyl, or other functional groups.

C-5 Position: As the position alpha to the ring nitrogen, it can also be a site for functionalization, often through metalation-alkylation protocols on N-activated pyrrolidines. acs.org

Ring Transformation: The lactam ring itself can undergo transformations such as ring-opening hydrolysis or reduction of the amide bond. More complex transformations can convert the pyrrolidinone into other heterocyclic systems, such as the insertion of a nitrogen atom to form a cyclic hydrazone. acs.org

Table 1: Potential Functionalization Reactions of the Pyrrolidin-2-one Ring

| Position | Reaction Type | Typical Reagents | Purpose/Rationale |

|---|---|---|---|

| N-1 | N-Alkylation | NaH, then R-X (e.g., CH₃I, BnBr) | Introduce steric bulk; modify solubility; explore lipophilic pockets in binding sites. |

| N-1 | N-Acylation | Base, then Acyl Chloride (e.g., CH₃COCl) | Introduce hydrogen bond acceptors; create amide bioisosteres. |

| C-3 | α-Alkylation | LDA or other strong base, then R-X | Introduce substituents to probe steric and electronic requirements. |

| C-5 | Metalation-Alkylation | s-BuLi/TMEDA, then electrophile | Functionalize the position alpha to nitrogen, often with stereochemical control. acs.org |

| Ring | Amide Reduction | LiAlH₄ or BH₃ | Convert lactam to the corresponding cyclic amine (pyrrolidine). |

| Ring | Nitrogen Insertion | Anomeric amide reagents | Transform the pyrrolidine (B122466) ring into a cyclic hydrazone, altering the core scaffold. acs.org |

Modifications of the 3-Methoxyphenyl (B12655295) Substituent

The 3-methoxyphenyl group provides two key handles for chemical modification: the methoxy (B1213986) ether and the aromatic ring itself.

O-Demethylation: The cleavage of the methyl ether to reveal a phenolic hydroxyl group is a fundamental transformation. This introduces a hydrogen bond donor and a site for further functionalization (e.g., etherification, esterification). Various reagents are known to effect this transformation with high efficiency. commonorganicchemistry.com The choice of reagent can depend on the presence of other sensitive functional groups in the molecule. researchgate.netresearchgate.net

Table 2: Common Reagents for O-Demethylation of Aryl Methyl Ethers

| Reagent | Typical Conditions | Reference |

|---|---|---|

| Boron tribromide (BBr₃) | DCM, low temperature to RT | commonorganicchemistry.com |

| Hydrobromic acid (HBr) | Elevated temperatures | commonorganicchemistry.com |

| Thiolates (e.g., Sodium dodecanethiolate) | Polar aprotic solvent (e.g., DMF), elevated temperatures | commonorganicchemistry.com |

| Iodocyclohexane | DMF, reflux | researchgate.net |

| 3-Mercaptopropionic acid | High temperature, neat or with solvent | google.com |

Electrophilic Aromatic Substitution (EAS): The methoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions (C-2, C-4, and C-6). libretexts.orgualberta.ca The large substituent at the C-1 position (the point of attachment to the pyrrolidinone ring) will sterically hinder the C-2 and C-6 positions to some extent, likely favoring substitution at the C-4 position. masterorganicchemistry.com Standard EAS reactions can be employed to introduce a range of functionalities onto the aromatic ring, thereby modulating its electronic properties and steric profile. issr.edu.khyoutube.com

Formation of Complex Hybrid Structures Incorporating the 4-(3-Methoxyphenyl)pyrrolidin-2-one Moiety

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery to address multiple targets or to improve the properties of a lead compound. nih.gov The this compound scaffold can be readily incorporated into such hybrid structures.

Strategies for creating hybrid molecules include:

Ring Annulation: Fusing a new heterocyclic ring onto the pyrrolidin-2-one core. For instance, pyrrolidinedione precursors can be used to synthesize fused systems like pyrrolo[3,4-b]pyridines or pyrrolo[3,4-d] nih.govrsc.orgnih.govtriazoles. rsc.orgresearchgate.net

Linker-Based Conjugation: Using one of the functional handles on the molecule (e.g., the N-H of the lactam, or the phenolic -OH after demethylation) to attach another molecular scaffold via a linker. This approach has been used to connect pyrrolidine moieties to other cores, such as pyrrolopyrimidinones, to create potent enzyme inhibitors. acs.org The nature and length of the linker can be critical for biological activity. acs.org For example, a pyrazinamide (B1679903) scaffold has been hybridized with a 4-phenylthiazol-2-amine scaffold to generate novel antimycobacterial agents. rsc.org

Derivatization for Pharmacological Profiling and SAR Studies

Systematic derivatization is the cornerstone of structure-activity relationship (SAR) studies, which aim to understand how specific structural features of a molecule contribute to its biological activity. nih.govnih.gov The chemical transformations described in the preceding sections provide a toolbox for creating a library of analogues of this compound for pharmacological evaluation.

A typical SAR campaign would involve the following systematic modifications:

Probing the Pyrrolidinone Core:

N-1 Substitution: A series of alkyl or aryl groups can be introduced at the N-1 position to explore steric limits and potential hydrophobic interactions.

C-3/C-5 Substitution: Introducing small groups at these positions can map out the topography of a binding site. The stereochemistry of these new substituents would also be a critical factor to investigate. nih.gov

Probing the 3-Methoxyphenyl Group:

Importance of the Methoxy Group: The activity of the parent compound would be compared to its demethylated phenolic analogue to determine the importance of the methyl ether. The phenolic hydroxyl could be further derivatized to a series of ethers or esters.

Positional Isomers: Synthesizing the 2-methoxyphenyl and 4-methoxyphenyl (B3050149) analogues would clarify the optimal substitution pattern on the phenyl ring.

Aromatic Substitution: Introducing small electronic-modifying groups (e.g., F, Cl, NO₂) at the C-4 or C-6 positions of the phenyl ring would probe the influence of electronics (electron-donating vs. withdrawing) on activity. acs.org

Probing Hybrid Structures:

Linker Variation: For hybrid molecules, the length and rigidity of the linker connecting the pyrrolidinone scaffold to another pharmacophore would be varied to find the optimal spatial arrangement for interacting with a biological target. acs.org

Scaffold Variation: The nature of the attached scaffold would be altered to explore different binding interactions.

This systematic approach allows researchers to build a detailed map of the structural requirements for biological activity, guiding the design of more potent and selective compounds. nih.govbiorxiv.org

Biological Activity Studies of 4 3 Methoxyphenyl Pyrrolidin 2 One and Analogues in Vitro Investigations

Enzyme Inhibition Assays

The pyrrolidinone ring system is a recurring motif in medicinal chemistry, valued for its conformational rigidity and its capacity to act as both a hydrogen bond donor and acceptor. acs.org These characteristics make it a versatile scaffold for designing enzyme inhibitors.

Phosphodiesterase (PDE4) Inhibition (e.g., Rolipram-like activity)

Currently, there are no publicly available scientific studies detailing the in vitro investigation of 4-(3-Methoxyphenyl)pyrrolidin-2-one or its direct analogues for inhibitory activity against phosphodiesterase 4 (PDE4). The potential for this class of compounds to exhibit Rolipram-like activity remains unexplored in the reviewed literature.

Acetylcholinesterase (AChE) Inhibition

The inhibition of acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine, is a primary strategy for treating Alzheimer's disease. nih.govwikipedia.org The pyrrolidin-2-one scaffold has been explored as a basis for developing new AChE inhibitors. nih.gov Studies on rationally designed libraries of pyrrolidin-2-one derivatives have indicated that these compounds can exhibit good binding affinity with AChE. nih.gov For instance, research into dispiro pyrrolidine (B122466) derivatives, which feature a pyrrolidine ring, has shown inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netnih.gov While specific data for this compound is not available, related structures have been synthesized and evaluated, demonstrating the potential of this chemical class. One study reported a series of dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] with promising efficacy against AChE. nih.gov

Table 1: Examples of Pyrrolidine Derivatives and their Cholinesterase Inhibition

| Compound | Target Enzyme | IC50 (µM) | Selectivity |

|---|---|---|---|

| Dispiro Compound 8e | AChE | 1.83 | Selective for AChE |

| Dispiro Compound 8g | AChE | 2.15 | Selective for AChE |

Data sourced from multiple studies on pyrrolidine derivatives. researchgate.netnih.gov

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of signaling lipids that includes the endocannabinoid anandamide. nih.govrsc.org Despite the importance of this enzyme, pharmacological tools to study its function have been limited. nih.govresearchgate.net A review of the scientific literature indicates that while inhibitors for NAPE-PLD have been discovered, such as quinazoline (B50416) sulfonamide derivatives and pyrimidine-4-carboxamides, there are no reported studies on the inhibitory activity of this compound or its structural analogues against this enzyme. nih.govnih.govresearchgate.net

Deoxyribonuclease I (DNase I) Inhibition

Deoxyribonuclease I (DNase I) is an endonuclease responsible for DNA fragmentation during programmed cell death, and its elevated levels are linked to several pathophysiological conditions. mdpi.com Consequently, DNase I inhibitors are of significant therapeutic interest. mdpi.com In vitro studies have examined the DNase I inhibitory properties of 1-(pyrrolidin-2-yl)propan-2-one (B1500871) derivatives. nih.gov These analogues demonstrated notable inhibitory activity. Specifically, 1-[1-(3,4,5-trimethoxyphenyl)pyrrolidin-2-yl]propan-2-one was found to be more potent than the positive control, crystal violet. nih.gov The research suggests that interactions with key amino acid residues like Glu 39, Glu 78, and Arg 111 are important for the inhibitors' affinity toward DNase I. nih.gov

Table 2: DNase I Inhibition by 1-(Pyrrolidin-2-yl)propan-2-one Analogues

| Compound | IC50 (µM) |

|---|---|

| 1-[1-(4-methoxyphenyl)pyrrolidin-2-yl]propan-2-one | 192.13 ± 16.95 |

| 1-[1-(3,4,5-trimethoxyphenyl)pyrrolidin-2-yl]propan-2-one | 132.62 ± 9.92 |

Data from Čolović et al., 2021. nih.gov

Matrix Metalloproteinase-13 (MMP-13) Inhibition

Matrix metalloproteinase-13 (MMP-13), a collagenase, plays a significant role in the degradation of cartilage in osteoarthritis, making it an attractive therapeutic target. acs.org A structure-based design approach identified the pyrrolidinone ring as a novel and effective scaffold for developing potent and selective MMP-13 inhibitors. acs.org The design was based on analyzing hydrogen-bonding interactions of known MMP inhibitors. acs.org Initial testing of the parent compound, 4-phenylpyrrolidin-2-one, showed modest activity. acs.org However, substituting the phenyl ring with a larger hydrophobic group, specifically a 4-(4-fluorophenoxy)phenyl group, dramatically improved potency by more completely filling the S1' pocket of the enzyme. acs.org This led to the discovery of a highly potent and selective non-peptidic inhibitor of MMP-13. acs.org

Table 3: MMP-13 Inhibition by 4-Arylpyrrolidin-2-one Analogues

| Compound | R Group (at position 4) | IC50 (nM) for MMP-13 |

|---|---|---|

| 6a | Phenyl | 1480 |

Data from Reiter et al., 2000. acs.org

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of DNA precursors and serves as a well-established target for antimicrobial and anticancer therapies. nih.govnih.govmdpi.com The pyrrolidine scaffold has been incorporated into novel structures designed to inhibit DHFR. nih.gov A series of 4-pyrrolidine-based thiosemicarbazones were synthesized and evaluated for their DHFR inhibitory activity. nih.gov These compounds function as inhibitors, in part, because the thiosemicarbazone moiety can chelate metal ions and the thioamide group can form hydrogen bonds within the DHFR active site. nih.gov While these studies establish the utility of the pyrrolidine ring in designing DHFR inhibitors, no in vitro data has been reported for the specific compound this compound.

Table 4: DHFR Inhibition by Selected 4-Pyrrolidine-Based Thiosemicarbazone Analogues

| Compound ID | Substitution on Phenyl Ring | % Inhibition at 50 µg/mL |

|---|---|---|

| 5a | 4-OH | 77.26 |

| 5b | 2-OH | 74.31 |

| 5c | 4-Cl | 73.45 |

Data from S. et al., 2023. nih.gov

Receptor Modulation Studies

The ability of a compound to modulate the activity of specific receptors is a key indicator of its potential therapeutic efficacy. For this compound and its analogues, in vitro studies have focused on their interactions with serotonin (B10506) and cannabinoid receptors, both of which are significant targets in the central nervous system.

Serotonin Receptor Interactions

The serotonin system is a critical regulator of mood, cognition, and various physiological processes. As such, compounds that interact with serotonin receptors are of significant interest for the treatment of neuropsychiatric disorders. While direct studies on this compound are limited, research on structurally related pyrrolidinone derivatives provides insight into their potential serotonergic activity.

One such analogue, 3-(1,2,5,6-tetrahydropyrid-4-yl)pyrrolo[3,2-b]pyrid-5-one (CP-93,129), has been identified as a potent and selective agonist for the 5-HT1B receptor. nih.gov In vitro functional assays demonstrated its ability to inhibit forskolin-stimulated adenylate cyclase activity specifically at the 5-HT1B receptor, with a potency (Ki) of 15 nM. nih.gov This compound showed significant selectivity, being 200-fold less active at the 5-HT1A receptor and 150-fold less active at the 5-HT1D receptor. nih.gov The selectivity is attributed to the pyrrolo[3,2-b]pyrid-5-one core acting as a conformationally restricted bioisostere of 5-hydroxyindole, a common motif in serotonin receptor ligands. nih.gov

Cannabinoid Receptor 1 (CB1) Binding Affinity

The cannabinoid receptor 1 (CB1), primarily expressed in the central nervous system, is a key component of the endocannabinoid system and a target for treating various conditions, including pain, obesity, and neurological disorders. The binding affinity of pyrrolidin-2-one analogues to the CB1 receptor has been a subject of investigation.

Studies on conformationally constrained analogues of taranabant, a known CB1 receptor inverse agonist, have included pyrrolidine derivatives. nih.gov While these specific constrained analogues showed lower potency than the parent acyclic compound, the research highlights the importance of the pyrrolidinone scaffold in designing CB1 receptor ligands. nih.gov The affinity of ligands for the CB1 receptor is influenced by interactions within hydrophobic pockets of the receptor's binding site. nih.gov The alkyl side chain length on related cannabinoid structures is a key determinant of CB1 receptor activity. nih.gov For instance, the synthetic cannabinoid WIN 55,212-2, which contains a morpholinoethyl group rather than a simple pyrrolidinone, binds with high affinity to both CB1 and CB2 receptors. nih.gov

In Vitro Pharmacological Screening

Beyond receptor binding, the broader pharmacological potential of this compound and its analogues has been evaluated through a variety of in vitro screening assays. These studies have investigated their efficacy against mycobacteria, cancer cell lines, and helminths.

Antimycobacterial Activity Evaluation

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the discovery of new antimycobacterial agents. Pyrrolidine-based structures have been explored for this purpose.

In a screening of various synthetic compounds, pyrrolodiquinoline and vermelhotin (B1256831) were tested against clinical multidrug-resistant (MDR) isolates of M. tuberculosis. Vermelhotin, a natural tetramic acid which can exist as a pyrrolidinone tautomer, demonstrated notable activity, with Minimum Inhibitory Concentration (MIC) values ranging from 1.5 to 12.5 μg/mL. mdpi.com Furthermore, newly synthesized pyrrolo[1,2-a]quinoxaline-carboxylic acid hydrazide derivatives were evaluated for their activity against M. tuberculosis H37Rv. nih.gov Two compounds from this series, 7c and 13, showed significant inhibition of 94% and 100%, respectively, at a concentration of 6.25 µg/mL. nih.gov

| Compound | Mycobacterium Strain | Activity Metric | Result | Source |

|---|---|---|---|---|

| Vermelhotin | M. tuberculosis (MDR isolates) | MIC | 1.5-12.5 µg/mL | mdpi.com |

| Compound 7c (pyrrolo[1,2-a]quinoxaline derivative) | M. tuberculosis H37Rv | % Inhibition @ 6.25 µg/mL | 94% | nih.gov |

| Compound 13 (pyrrolo[1,2-a]quinoxaline derivative) | M. tuberculosis H37Rv | % Inhibition @ 6.25 µg/mL | 100% | nih.gov |

Anticancer Cell Line Cytotoxicity Assays

The search for novel anticancer agents is a major focus of pharmaceutical research. The cytotoxicity of various pyrrolidin-2-one analogues has been assessed against a range of human cancer cell lines.

Derivatives of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid demonstrated significant anticancer activity against human A549 lung epithelial cells. nih.gov The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the structure enhanced cytotoxicity, reducing cell viability to 28.0% and 29.6%, respectively. nih.gov Another study focused on diphenylamine-pyrrolidin-2-one-hydrazone derivatives, identifying four compounds as promising anticancer agents. mdpi.com These compounds were particularly selective against the prostate cancer cell line PPC-1 and the melanoma cell line IGR39, with EC50 values between 2.5 and 20.2 µM. mdpi.com

Furthermore, two alkyl-3,4-bis(4-methoxyphenyl)pyrrole-2-carboxylates were found to be potent cytotoxic agents against the murine L1210 lymphoid leukemia cell line. wjpmr.com These compounds were shown to preferentially inhibit DNA synthesis. wjpmr.com

| Compound/Analogue Class | Cell Line | Activity Metric | Result | Source |

|---|---|---|---|---|

| 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivative (with 1,3,4-oxadiazolethione ring) | A549 (Lung) | Cell Viability | 28.0% | nih.gov |

| 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivative (with 4-aminotriazolethione ring) | A549 (Lung) | Cell Viability | 29.6% | nih.gov |

| Diphenylamine-pyrrolidin-2-one-hydrazone derivatives | PPC-1 (Prostate), IGR39 (Melanoma) | EC50 | 2.5–20.2 µM | mdpi.com |

| Alkyl-3,4-bis(4-methoxyphenyl)pyrrole-2-carboxylates | L1210 (Leukemia) | Potent Cytotoxicity, DNA Synthesis Inhibition | wjpmr.com | |

| 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine (Compound 9a) | Hela (Cervical) | IC50 | 2.59 µM | japsonline.com |

| 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine (Compound 14g) | MCF7 (Breast) | IC50 | 4.66 µM | japsonline.com |

| 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine (Compound 14g) | HCT-116 (Colon) | IC50 | 1.98 µM | japsonline.com |

Anthelmintic Activity

Helminth infections in humans and livestock pose a continuous challenge, and resistance to existing drugs is a growing concern. While the pyrrolidinone scaffold is present in some bioactive molecules, direct in vitro studies on the anthelmintic activity of this compound and its close analogues are not extensively documented in the available literature.

Research into new anthelmintic agents has often focused on other heterocyclic structures. For example, benzimidazole (B57391) derivatives are a well-established class of anthelmintic drugs. Studies on novel benzimidazole compounds have demonstrated their efficacy in vitro against earthworms like Pheretima posthuma, which are used as a model for parasitic helminths. While these compounds are not direct analogues of this compound, their mechanism of action, which often involves binding to β-tubulin, provides a framework for the design of new anthelmintic drugs. The evaluation of pyrrolidinone-based compounds for such activity remains an area for future investigation.

In Vitro Metabolic Stability and Metabolite Identification

Cytochrome P450 enzymes are a superfamily of proteins primarily responsible for Phase I metabolism, which involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis. ijpcbs.comlongdom.org This process generally increases the polarity of a compound, preparing it for Phase II conjugation and subsequent excretion. ijpcbs.com The metabolism of compounds containing a methoxyphenyl group often involves O-demethylation, a reaction frequently catalyzed by specific CYP isoforms.

While direct metabolic studies on this compound are not extensively detailed in the available literature, data from structurally related analogues, such as methoxy-substituted pyrrolidinophenones, provide valuable insights into its likely metabolic transformations. For instance, the metabolism of 4'-methoxy-alpha-pyrrolidinopropiophenone (MOPPP), a compound also featuring a methoxyphenyl and a pyrrolidine ring, has been studied in human liver microsomes. nih.gov These investigations revealed that the primary metabolic route is O-demethylation to its major metabolite, 4'-hydroxy-pyrrolidinopropiophenone (HO-PPP). nih.gov

Further investigations using cDNA-expressed human hepatic CYP enzymes identified CYP2D6 as the principal enzyme responsible for this transformation. nih.gov The specific inhibitor quinidine (B1679956) was shown to significantly block the formation of the demethylated metabolite, confirming the major role of CYP2D6. nih.gov A contribution from the CYP2C19 isoform was also noted in the metabolism of this analogue. nih.govnih.gov Similarly, O-demethylation has been observed as a metabolic pathway for another analogue, 1-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4MeO-α-PVP). researchgate.net

Based on these findings for analogous structures, it is plausible that the primary CYP450-mediated transformation of this compound involves the O-demethylation of the methoxy (B1213986) group to form the corresponding phenolic metabolite, 4-(3-hydroxyphenyl)pyrrolidin-2-one. Other potential, though perhaps minor, oxidative transformations could include hydroxylation at various positions on the phenyl ring or the pyrrolidin-2-one core, common pathways for many xenobiotics. longdom.org

Table 1: Predicted CYP450-Mediated Transformations for this compound Based on Analogues

| Transformation Type | Predicted Metabolite | Key CYP Enzymes (Inferred from Analogues) | Reference |

|---|---|---|---|

| O-Demethylation | 4-(3-Hydroxyphenyl)pyrrolidin-2-one | CYP2D6, CYP2C19 | nih.govnih.gov |

| Aromatic Hydroxylation | Hydroxy-4-(3-methoxyphenyl)pyrrolidin-2-one | General (CYP1, CYP2, CYP3 families) | longdom.org |

Following Phase I transformations, drug metabolites often undergo Phase II conjugation reactions, where an endogenous polar molecule is attached to the newly formed or exposed functional group. ijpcbs.comlongdom.org This process further increases the water solubility of the metabolite, facilitating its elimination from the body. ijpcbs.com Common Phase II reactions include glucuronidation, sulfation, and glutathione (B108866) conjugation. longdom.org

For this compound, the primary Phase I metabolite is predicted to be 4-(3-hydroxyphenyl)pyrrolidin-2-one, resulting from O-demethylation. This phenolic metabolite is an ideal substrate for Phase II conjugation. Studies on analogous pyrrolidinophenone compounds consistently show that hydroxylated metabolites are subsequently conjugated with glucuronic acid. researchgate.netresearchgate.netnih.gov Therefore, the most anticipated Phase II metabolite for this compound would be the glucuronide conjugate of its primary phenolic metabolite.

The general metabolic pathway for pyrrolidinone-containing compounds involves a series of oxidative and conjugative steps. For many pyrrolidine-based compounds, Phase I metabolism includes oxidation of the pyrrolidine ring to form a lactam, hydroxylation of alkyl side chains, and reduction of keto groups (if present). researchgate.netresearchgate.netnih.gov Since the target compound, this compound, already contains a stable lactam ring, the metabolic focus shifts to other parts of the molecule.

Phase I Metabolites:

O-desmethyl Metabolite: As discussed, the cleavage of the methyl ether on the phenyl ring to form a phenol (B47542) is a highly probable metabolic step. nih.gov

Hydroxylated Metabolites: Additional hydroxylation on the aromatic ring or the lactam ring itself represents another possible, albeit likely minor, Phase I pathway. researchgate.netresearchgate.net

Phase II Metabolites:

Glucuronide Conjugates: The phenolic group of the O-desmethyl metabolite is a prime site for glucuronidation, a common and major Phase II pathway. nih.gov If other hydroxylated metabolites are formed, they would also be expected to undergo glucuronidation.

Table 2: Predicted Phase I and Phase II Metabolites of this compound

| Metabolic Phase | Reaction Type | Precursor | Predicted Metabolite | Reference |

|---|---|---|---|---|

| Phase I | O-Demethylation | This compound | 4-(3-Hydroxyphenyl)pyrrolidin-2-one | nih.gov |

| Phase I | Hydroxylation | This compound | Hydroxylated derivatives | researchgate.netresearchgate.net |

This metabolic profile, inferred from closely related structures, suggests that this compound is likely metabolized via O-demethylation followed by glucuronidation. The stability of the pyrrolidin-2-one (lactam) core appears to be high, as its formation is a metabolic product for some precursor compounds. researchgate.netresearchgate.net

Structure Activity Relationship Sar Investigations of 4 3 Methoxyphenyl Pyrrolidin 2 One Derivatives

Impact of Substituent Modifications on Biological Potency

The biological activity of 4-(3-methoxyphenyl)pyrrolidin-2-one derivatives can be profoundly influenced by the nature and position of substituents on both the phenyl ring and the pyrrolidinone core. Research into related 4-phenylpyrrolidone derivatives has provided valuable insights into these relationships, particularly concerning their anticonvulsant and nootropic activities. journal-vniispk.ruresearchgate.net

The introduction of various substituents on the phenyl ring can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. For instance, in a series of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid amides, the nature of the substituent on the anilide moiety significantly impacts anticonvulsant activity. researchgate.net

One of the most active compounds identified in these studies was the 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid, which demonstrated potent anticonvulsant effects at low doses. researchgate.net This suggests that steric bulk at the ortho positions of the terminal phenyl ring can be beneficial for activity.

Furthermore, modifications at the 4-position of the pyrrolidinone ring itself have been shown to be critical. In a study of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones, various heterocyclic fragments were introduced at this position, leading to compounds with moderate antibacterial and antioxidant activities. researchgate.net This indicates that the 4-position is a key site for introducing chemical diversity to modulate the biological profile of the core scaffold.

Role of Stereochemistry on Activity and Binding Affinity

Stereochemistry is a critical determinant of the biological activity of chiral drugs, as enantiomers can exhibit different pharmacological and pharmacokinetic properties. arabjchem.org The this compound core contains a chiral center at the 4-position, and the spatial arrangement of the 3-methoxyphenyl (B12655295) group can significantly influence its interaction with biological targets.

While specific studies on the enantiomers of this compound are limited, research on related chiral pyrrolidine (B122466) derivatives underscores the importance of stereochemistry. For instance, in a series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, the anticonvulsant activity was found to be highly dependent on the configuration of the chiral center in the phenylacetamide moiety. mdpi.com The R-enantiomers consistently showed more potent activity, highlighting the stereospecific nature of the interaction with the biological target. mdpi.com

This stereoselectivity arises from the three-dimensional nature of drug-receptor interactions. One enantiomer may fit optimally into the binding site of a receptor or enzyme, leading to a potent biological response, while the other enantiomer may have a weaker interaction or even interact with a different target, potentially leading to off-target effects. arabjchem.org Therefore, the synthesis and evaluation of individual enantiomers of this compound derivatives are crucial for developing safer and more effective therapeutic agents.

Influence of Ring Conformation on Pharmacological Profile

The orientation of the 4-phenyl substituent is a key conformational feature. In related 4-phenylpyrrolidone derivatives, computational studies have shown that the phenyl ring can adopt different orientations relative to the pyrrolidinone ring, which can impact the molecule's ability to bind to its target. journal-vniispk.ruresearchgate.net The conformational flexibility of the pyrrolidinone ring allows it to adapt to the topology of the binding site, but certain conformations may be more energetically favorable for binding.

The substituents on the pyrrolidinone ring can also influence its conformation. For example, bulky substituents at the 3- or 5-positions can restrict the conformational freedom of the ring, locking it into a specific conformation that may be either beneficial or detrimental to biological activity. Understanding the conformational preferences of this compound derivatives is therefore essential for rational drug design.

Physicochemical Descriptors and Their Correlation with Biological Activity

Quantitative structure-activity relationship (QSAR) studies are powerful tools for understanding how the physicochemical properties of a series of compounds correlate with their biological activity. nih.govderpharmachemica.com These studies use mathematical models to relate descriptors of a molecule's structure, such as lipophilicity, electronic properties, and steric parameters, to its observed biological effects.

For anticonvulsant arylsuccinimides, a class of compounds structurally related to 4-phenylpyrrolidinones, QSAR analyses have revealed that hydrophobicity of the substituents on the benzene (B151609) ring is a key determinant of both activity and toxicity. nih.gov Specifically, optimal anticonvulsant activity was observed when the hydrophobic fragmental constants of the substituents were within a specific range. nih.gov

In the context of this compound derivatives, key physicochemical descriptors that are likely to influence their biological activity include:

Lipophilicity (logP): This parameter affects the ability of the compound to cross biological membranes, including the blood-brain barrier, which is crucial for CNS-active drugs.

Electronic properties (e.g., Hammett constants): The electron-donating or electron-withdrawing nature of substituents on the phenyl ring can influence the molecule's interaction with its target through electrostatic or hydrogen bonding interactions.

Steric parameters (e.g., molar refractivity, Taft parameters): The size and shape of the molecule and its substituents are critical for achieving a complementary fit with the binding site of the biological target.

By systematically varying these physicochemical properties and correlating them with biological activity, it is possible to develop predictive QSAR models that can guide the design of new this compound derivatives with enhanced potency and a more desirable pharmacological profile.

Analytical Method Development for 4 3 Methoxyphenyl Pyrrolidin 2 One

Chromatographic Methodologies

Chromatographic techniques are fundamental in separating 4-(3-Methoxyphenyl)pyrrolidin-2-one from impurities and related substances. High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography (UHPLC), and Gas Chromatography (GC) each offer specific advantages in the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of many pharmaceutical compounds, and its application to this compound is no exception. The development of an effective HPLC method involves a systematic optimization of several key parameters to achieve the desired separation and quantification. drawellanalytical.comnih.gov

Key Optimization Parameters in HPLC Method Development:

| Parameter | Description | Common Approaches for Optimization |

| Stationary Phase (Column) | The choice of column is critical and depends on the analyte's properties. For a moderately polar compound like this compound, reversed-phase columns such as C8 or C18 are commonly employed. wu.ac.thresearchgate.net | Testing various column chemistries (e.g., C18, C8, Phenyl) and particle sizes. Shorter columns (10-15 cm) can reduce analysis time. sigmaaldrich.com |

| Mobile Phase | The composition of the mobile phase dictates the retention and elution of the analyte. A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typical for reversed-phase HPLC. drawellanalytical.comresearchgate.net | Adjusting the ratio of organic solvent to aqueous buffer to control retention time. The pH of the buffer can be modified to control the ionization state of the analyte and improve peak shape. nih.govresearchgate.net |

| Flow Rate | The speed at which the mobile phase passes through the column affects analysis time and resolution. | A flow rate of 1-1.5 mL/min is a common starting point. sigmaaldrich.com |

| Column Temperature | Temperature can influence viscosity of the mobile phase and the kinetics of separation, thereby affecting retention times and peak shapes. nih.gov | Optimization is often performed within a range of 20°C to 55°C to find the optimal balance between resolution and analysis time. nih.gov |

| Detection Wavelength | The wavelength at which the detector measures the absorbance of the analyte. This is chosen based on the UV-Vis spectrum of the compound to maximize sensitivity. | The wavelength of maximum absorbance for the chromophore in the molecule is selected. For compounds with aromatic rings, this is often in the 210-280 nm range. researchgate.net |

| Injection Volume | The amount of sample introduced onto the column. | This is optimized to ensure a good signal without overloading the column, which can lead to peak distortion. |

Gradient vs. Isocratic Elution:

The choice between isocratic (constant mobile phase composition) and gradient (changing mobile phase composition) elution is a critical aspect of method development. drawellanalytical.com

Isocratic Elution: Simpler and often more robust, suitable for separating a limited number of compounds with similar retention behaviors.

Gradient Elution: More versatile for complex samples containing compounds with a wide range of polarities. It allows for the elution of strongly retained compounds in a reasonable time while still providing good resolution for early-eluting peaks. drawellanalytical.comnih.gov

A well-developed HPLC method for this compound would be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and robustness to ensure its suitability for routine analysis. wu.ac.thnih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) for Purity Assessment

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.

For the purity assessment of this compound, UHPLC provides a powerful tool to detect and quantify even trace-level impurities. The enhanced resolution allows for the separation of closely related impurities that might co-elute in a standard HPLC analysis.

Typical UHPLC System Parameters:

| Parameter | Typical Range/Value |

| Column | Sub-2 µm particle size (e.g., 1.7 µm, 1.8 µm) |

| Flow Rate | 0.2 - 0.7 mL/min |

| Pressure | Up to 15,000 psi (1000 bar) |

| Injection Volume | 1 - 5 µL |

The principles of method development for UHPLC are similar to those for HPLC, involving the optimization of mobile phase composition, gradient profile, temperature, and detection wavelength. The primary advantage lies in the significant reduction in analysis time without compromising, and often improving, the quality of the separation.

Gas Chromatography (GC) Applications

While liquid chromatography is generally preferred for non-volatile and thermally labile compounds, Gas Chromatography (GC) can be a viable technique for the analysis of this compound, particularly if derivatization is employed to increase its volatility and thermal stability. nih.gov

GC is highly sensitive and can be used for the determination of volatile organic impurities or residual solvents in the bulk drug substance. researchgate.net When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for the identification of unknown volatile or semi-volatile impurities. researchgate.netnih.gov

Considerations for GC Analysis:

Derivatization: To analyze this compound by GC, a derivatization step, such as silylation, may be necessary to block the polar N-H group and improve its chromatographic properties.

Injector and Column Temperature: Careful optimization of the injector and oven temperature program is crucial to ensure efficient volatilization of the analyte without thermal degradation.

Column Selection: A capillary column with a suitable stationary phase (e.g., a mid-polarity phase) would be selected based on the volatility and polarity of the analyte and potential impurities.

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and for quantifying its purity. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for these purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. dntb.gov.uaresearchgate.net Both ¹H and ¹³C NMR are used to confirm the identity and purity of this compound.

¹H NMR Spectroscopy:

The ¹H NMR spectrum provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity to neighboring protons. For this compound, the spectrum would show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the protons of the pyrrolidinone ring. The integration of these signals can be used for quantitative purposes, including purity assessment. hyphadiscovery.comresearchgate.net

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the lactam, the carbons of the phenyl ring, the methoxy carbon, and the carbons of the pyrrolidinone ring. nih.gov

Quantitative NMR (qNMR):

qNMR is a powerful technique for determining the purity of a substance without the need for a reference standard of the same compound. hyphadiscovery.com By adding a known amount of an internal standard with a well-defined NMR signal to a precisely weighed sample of this compound, the absolute purity of the analyte can be calculated from the relative integrals of the analyte and standard signals.

Mass Spectrometry (MS) and LC-MS for Impurity Profiling and Metabolite Identification

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. resolvemass.ca It is a critical tool for impurity profiling and metabolite identification. waters.com

Liquid Chromatography-Mass Spectrometry (LC-MS):

The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the powerful separation capabilities of HPLC or UHPLC with the sensitive and selective detection of MS. resolvemass.caresearchgate.net This is the premier technique for identifying and quantifying impurities in pharmaceutical substances. nih.govresearchgate.net

In a typical LC-MS workflow for impurity profiling of this compound:

The sample is injected into the LC system, where the parent compound is separated from its impurities.

The eluent from the LC column is directed into the mass spectrometer.

The molecules are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

The mass analyzer separates the ions based on their m/z ratio, and a detector records their abundance.

By analyzing the mass spectra of the separated impurity peaks, their molecular weights can be determined. Further fragmentation using tandem mass spectrometry (MS/MS) can provide structural information, aiding in the identification of the impurities. nih.govnih.gov

Metabolite Identification:

LC-MS is also the primary tool for identifying the metabolites of this compound in biological matrices. waters.comresearchgate.net After administration, samples (e.g., plasma, urine) can be analyzed by LC-MS to detect compounds that have been structurally modified by metabolic enzymes. The high sensitivity and specificity of LC-MS/MS allow for the detection and structural characterization of these metabolites, even at very low concentrations. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. For this compound, the IR spectrum is characterized by absorption bands corresponding to its distinct structural features: the pyrrolidin-2-one lactam ring and the 3-methoxyphenyl (B12655295) substituent.

The pyrrolidin-2-one structure is a five-membered lactam. Its most prominent IR absorption is due to the carbonyl (C=O) group stretching vibration, which typically appears in the range of 1660-1700 cm⁻¹. In related 1-substituted pyrrolidin-2-one compounds, this peak has been observed around 1658 cm⁻¹. researchgate.net The secondary amine (N-H) within the lactam ring gives rise to a stretching vibration, usually observed as a broad band in the region of 3200-3500 cm⁻¹. For a related pyrrolidinone derivative, this N-H stretch was noted at 3056 cm⁻¹. researchgate.net A bending vibration for the N-H group is also expected between 1550 and 1640 cm⁻¹.

The 3-methoxyphenyl group contributes several characteristic bands. The aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring produce a series of absorptions in the 1450-1600 cm⁻¹ region. Furthermore, the ether linkage (Ar-O-CH₃) is expected to show a strong, characteristic C-O stretching band. This asymmetric stretching usually occurs between 1200 and 1275 cm⁻¹, while the symmetric stretch appears at a lower frequency, typically around 1020-1075 cm⁻¹.

Based on the analysis of its functional groups and data from analogous structures, the expected characteristic IR absorption bands for this compound are summarized in the table below.

Table 1: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretch | 3200 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Alkyl C-H | Stretch | 2850 - 3000 |

| Carbonyl (C=O) | Stretch | 1660 - 1700 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Amine (N-H) | Bend | 1550 - 1640 |

| Ether (Ar-O-C) | Asymmetric Stretch | 1200 - 1275 |

| Ether (Ar-O-C) | Symmetric Stretch | 1020 - 1075 |

Validation of Analytical Methods

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. routledge.com It ensures the reliability and accuracy of analytical data. demarcheiso17025.com For a quantitative method aimed at determining the concentration of this compound, several key parameters must be evaluated, as outlined by international guidelines such as those from the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA). demarcheiso17025.comfda.gov

Specificity (Selectivity): Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. unodc.org For chromatographic methods, specificity is demonstrated by showing that the analyte peak is well-resolved from other peaks, with a baseline resolution of at least 1.5 being a common target. demarcheiso17025.com This is often tested by analyzing blank samples, placebo formulations, and samples spiked with potential interfering substances. demarcheiso17025.com For stability-indicating methods, samples are subjected to stress conditions (e.g., heat, light, acid, base, oxidation) to generate degradation products and prove that the analyte can be quantified accurately in their presence. fda.gov

Linearity: Linearity refers to the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov This is typically determined by analyzing a series of standards at different concentrations (a minimum of five concentrations is usually recommended). The results are then plotted as signal versus concentration, and a linear regression analysis is performed. The correlation coefficient (r), y-intercept, and slope of the regression line are key metrics. A correlation coefficient of 0.999 or greater is often considered acceptable. wu.ac.th

Accuracy: Accuracy measures the closeness of the test results obtained by the method to the true value. nih.gov It is assessed by determining the recovery of the analyte in a sample matrix spiked with known amounts of the analyte. Accuracy is typically evaluated at a minimum of three concentration levels covering the specified range (e.g., low, medium, and high). nih.govijper.org The results are expressed as the percentage of analyte recovered. Acceptance criteria for accuracy can vary, but are often within ±15% of the nominal value, and ±20% for the lower limit of quantification (LLOQ). ijper.org

Precision: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at three levels:

Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.

Intermediate Precision: Evaluates variations within the same laboratory, such as on different days, with different analysts, or on different equipment. nih.gov

Reproducibility: Assesses precision between different laboratories. Precision is expressed as the relative standard deviation (RSD) of the measurements. Similar to accuracy, an RSD of ≤15% is generally acceptable (≤20% at the LLOQ). ijper.org

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. nih.gov This provides an indication of its reliability during normal usage. For a liquid chromatography method, these variations might include changes in mobile phase composition, pH, flow rate, or column temperature. nih.gov The effect of these changes on the analytical results is then evaluated.

Table 2: Summary of Analytical Method Validation Parameters and Typical Acceptance Criteria

| Validation Parameter | Purpose | Typical Assessment Method | Common Acceptance Criteria |

| Specificity | To ensure the signal is from the analyte only | Analyze blank, placebo, and spiked samples; peak purity analysis | Analyte peak is free of interference from other components; adequate resolution. |

| Linearity | To demonstrate a proportional response to concentration | Analyze 5+ standards over the desired range; linear regression | Correlation coefficient (r or r²) ≥ 0.999. |

| Accuracy | To determine how close results are to the true value | Analyze spiked samples at ≥3 concentrations (low, mid, high) | Mean recovery typically within 85-115% (90-110% is common). wu.ac.th |

| Precision | To measure the scatter of results from replicate analyses | Analyze replicates at ≥3 concentrations (repeatability, intermediate) | Relative Standard Deviation (RSD) ≤ 15% (≤20% at LLOQ). ijper.org |

| Robustness | To evaluate the method's reliability with small changes | Deliberately vary method parameters (e.g., pH, flow rate) | No significant impact on analytical results. |

Quantification Techniques for In Vitro Biological Samples

Quantifying a compound like this compound in complex in vitro biological samples, such as plasma, serum, or cell lysates, requires highly sensitive and selective analytical methods to overcome matrix effects. nih.gov The gold standard technique for this purpose is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). bioanalysis-zone.commdpi.com

The general workflow for LC-MS/MS quantification involves several key steps:

Sample Preparation: The primary goal is to extract the analyte from the biological matrix and remove interfering substances like proteins and phospholipids. nih.gov Common techniques include:

Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile, methanol) is added to the sample to denature and precipitate proteins.

Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous biological sample into an immiscible organic solvent. This is often a cleaner extraction method than PPT. ijper.org

Solid-Phase Extraction (SPE): The sample is passed through a sorbent bed that retains the analyte, which is then eluted with a suitable solvent. This method provides the cleanest extracts and can be used to concentrate the analyte.

Internal Standard Addition: Before sample processing, a known amount of an internal standard (IS) is added to all samples, calibrators, and quality controls. europa.eu The IS is a compound structurally similar to the analyte, ideally a stable isotope-labeled version of the analyte. It helps to correct for variability during sample preparation and analysis.

Chromatographic Separation (LC): The prepared sample extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The analyte and IS are separated from remaining matrix components on a chromatographic column (e.g., a C18 column) before entering the mass spectrometer. ijper.org This separation is crucial for reducing ion suppression or enhancement, a common matrix effect. nih.gov

Ionization and Mass Spectrometric Detection (MS/MS): The eluent from the LC column is directed into the ion source of the mass spectrometer, typically using electrospray ionization (ESI). The analyte and IS molecules are ionized. In the tandem mass spectrometer (often a triple quadrupole), the precursor ions corresponding to the analyte and IS are selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity for quantification. bioanalysis-zone.com

The method is validated as described in section 7.3 to ensure its reliability for quantifying this compound in the specific biological matrix of interest. europa.eu

Table 3: Example of a General LC-MS/MS Method for Small Molecule Quantification in a Biological Matrix

| Parameter | Description |

| Sample Preparation | Protein precipitation with acetonitrile or Liquid-Liquid Extraction with ethyl acetate. |

| Internal Standard | Stable isotope-labeled this compound (e.g., d4-labeled). |

| LC System | UHPLC |

| Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.4 mL/min |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Analyte) | Precursor Ion (M+H)⁺ → Product Ion |

| MRM Transition (IS) | Precursor Ion (M+H)⁺ → Product Ion |

Future Directions and Research Perspectives for 4 3 Methoxyphenyl Pyrrolidin 2 One

Design of Novel Analogues with Enhanced Potency and Selectivity